N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-beta-alanine is a synthetic compound primarily utilized in scientific research to investigate biological pathways and as a tool for developing new research tools. It is classified as an antagonist of the E-prostanoid (EP3) receptor. The EP3 receptor is one subtype of receptors that respond to prostaglandin E2 (PGE2), a lipid signaling molecule involved in various physiological processes, including inflammation, pain, and fever. By blocking the action of PGE2 at the EP3 receptor, N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-beta-alanine allows researchers to study the specific roles of this receptor subtype in different biological contexts. [, ]
N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-beta-alanine acts as a competitive antagonist at the EP3 receptor. This means that it binds to the receptor at the same site as PGE2 but does not activate it. By occupying the binding site, it prevents PGE2 from binding and exerting its biological effects. The exact molecular interactions responsible for the binding affinity and selectivity of N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-beta-alanine for the EP3 receptor are still being investigated. [, ]
Inflammation: N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-beta-alanine has been used to study the contribution of the EP3 receptor to PGE2-induced paw edema, a model of inflammation, in mice. Results showed that blocking the EP3 receptor significantly reduced the severity of edema, suggesting a role for this receptor in mediating inflammatory responses. []
Pain: Research suggests that EP3 receptors play a role in mediating mechanical hyperalgesia associated with inflammation. [] Although not directly studied with N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-beta-alanine, other EP3 antagonists have shown efficacy in relieving joint pain in models of osteoarthritis. []
Cardiovascular Regulation: Studies in conscious rats showed that administration of N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-beta-alanine directly into the rostral ventrolateral medulla (RVLM), a brainstem region involved in cardiovascular control, blocked the increase in blood pressure and sympathetic nerve activity induced by PGE2. These findings suggest that the EP3 receptor in the RVLM contributes to the central cardiovascular effects of PGE2. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: